molecular formula C9H14N2 B13623799 2-Methyl-1-(pyridin-4-YL)propan-2-amine

2-Methyl-1-(pyridin-4-YL)propan-2-amine

Cat. No.: B13623799
M. Wt: 150.22 g/mol
InChI Key: NNPAHMXUSBVORE-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridin-4-YL)propan-2-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyridin-4-YL)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-pyridinecarboxaldehyde with 2-methylpropan-2-amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The reaction is carried out at room temperature and yields the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyridin-4-YL)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Methyl-1-(pyridin-4-YL)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-4-YL)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

2-Methyl-1-(pyridin-4-YL)propan-2-amine can be compared with other similar compounds, such as:

    2-Methyl-1-(pyridin-2-YL)propan-2-amine: Similar structure but with the pyridine ring attached at a different position.

    N-Methyl-1-(pyridin-4-YL)propan-2-amine: Similar structure but with an additional methyl group on the nitrogen atom.

    2-Methyl-1-(pyridin-3-YL)propan-2-amine: Similar structure but with the pyridine ring attached at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-methyl-1-pyridin-4-ylpropan-2-amine

InChI

InChI=1S/C9H14N2/c1-9(2,10)7-8-3-5-11-6-4-8/h3-6H,7,10H2,1-2H3

InChI Key

NNPAHMXUSBVORE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=NC=C1)N

Origin of Product

United States

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